REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][N:16]=1>COCCOC.C(=O)(O)[O-].[Na+]>[N:10]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:2][N:16]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]=12 |f:3.4|
|
Name
|
|
Quantity
|
2.153 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CN1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred continuously at 20-35° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid which precipitated out
|
Type
|
CUSTOM
|
Details
|
was dried well
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOH (10 mL)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
This reaction mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude residue
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by column chromatography (using Silica gel 60-120 mesh and 60% EtOAc in Hexane as eluent)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2C1C=NC=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |